molecular formula C21H17FN4O2 B2536094 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 946244-47-9

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Cat. No. B2536094
CAS RN: 946244-47-9
M. Wt: 376.391
InChI Key: PVHKJUKRMYDKJQ-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical compound that has gained significant importance in the field of scientific research. It is a potent and selective inhibitor of certain enzymes and has shown promising results in various studies.

Scientific Research Applications

Dopamine Receptor Ligands

Research has focused on synthesizing fluoroethoxy-substituted derivatives as analogs for selective dopamine D4 receptor ligands. These compounds have shown high selectivity and affinity for the dopamine D4 subtype over D2 receptors. The development of these analogs, such as 2-[4-(2-(2-fluoroethoxy)phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile, underscores the potential of fluoro-benzoyl-piperazine derivatives in the development of selective ligands for neurological research and therapeutic applications (Tietze et al., 2006).

Antimicrobial Agents

The synthesis of new derivatives has been explored for antimicrobial activities. Compounds with the fluoro-benzoyl-piperazine moiety have been found to possess good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. This includes research on 1,2,4-Triazole derivatives showing antimicrobial properties (Bektaş et al., 2007).

Structural Analysis and Biological Evaluation

Structural characterization and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been conducted. The compound was synthesized and characterized, highlighting the structural analysis of fluoro-benzoyl-piperazine derivatives. Biological screenings indicated moderate antibacterial and anthelmintic activities, showcasing the potential for developing antimicrobial agents (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHKJUKRMYDKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

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